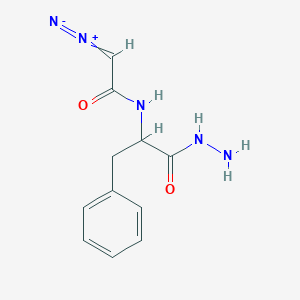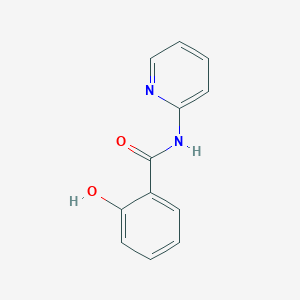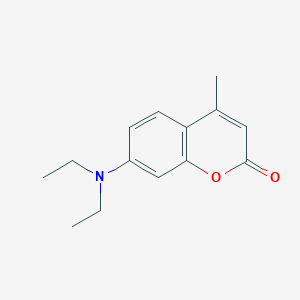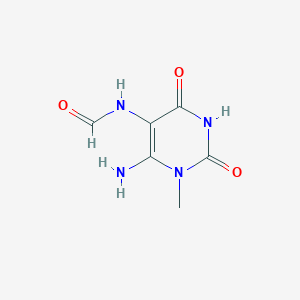
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, also known as DZNep, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DZNep is a histone methyltransferase inhibitor, which means it can modify the activity of genes by altering the structure of chromatin.
Mechanism Of Action
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide works by inhibiting the activity of EZH2, which is a histone methyltransferase that is involved in the regulation of gene expression. EZH2 adds methyl groups to histones, which can alter the structure of chromatin and affect the activity of genes. By inhibiting the activity of EZH2, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can alter the activity of genes and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells by altering the activity of genes involved in cell growth and survival. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce the differentiation of stem cells into specific cell types by altering the activity of genes involved in cell differentiation.
Advantages And Limitations For Lab Experiments
One advantage of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to be effective in inducing apoptosis in cancer cells and inducing the differentiation of stem cells. However, one limitation of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide research. One potential direction is to explore the use of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide and its effects on gene expression. Finally, there is potential for the development of new synthetic compounds based on the structure of 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide that could have even greater efficacy in cancer research and stem cell research.
Synthesis Methods
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide can be synthesized using a multistep process involving the reaction of 3-phenylpropan-2-one with hydrazine hydrate to form 1-phenyl-2-hydrazinopropan-1-one. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide, which is then diazotized to form 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide.
Scientific Research Applications
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in cancer research, as it can inhibit the activity of EZH2, a histone methyltransferase that is often overexpressed in cancer cells. 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide has been shown to have potential applications in stem cell research, as it can induce the differentiation of stem cells into specific cell types.
properties
CAS RN |
14722-72-6 |
|---|---|
Product Name |
2-Diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-diazo-N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H13N5O2/c12-14-7-10(17)15-9(11(18)16-13)6-8-4-2-1-3-5-8/h1-5,7,9H,6,13H2,(H,15,17)(H,16,18) |
InChI Key |
OIVMNJQFHNBADI-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)NC(=O)C=[N+]=[N-] |
Other CAS RN |
14722-72-6 |
synonyms |
N-Diazoacetyl-L-phenylalanine hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)









